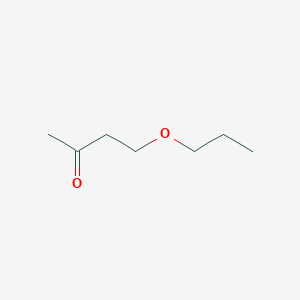

4-Propoxy-2-butanone

Beschreibung

Contextualizing 4-Propoxy-2-butanone within Organic Chemistry

This compound, with the IUPAC name 4-propoxybutan-2-one, is a ketone that is structurally derived from 4-hydroxy-2-butanone (B42824) by the substitution of the hydroxyl hydrogen with a propyl group. ebi.ac.uk This relationship to a bifunctional precursor highlights its position within a network of related and synthetically accessible molecules. The presence of both a carbonyl group and an ether linkage on a simple four-carbon chain makes it a member of the class of functionalized aliphatic compounds. These types of molecules are of significant interest in organic chemistry for their potential as building blocks in more complex molecular architectures and for the study of intramolecular interactions between functional groups.

The chemical identity of this compound is established through its unique identifiers and molecular formula.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 4-propoxybutan-2-one |

| ChEBI ID | CHEBI:132292 |

| Molecular Formula | C₇H₁₄O₂ |

| InChI | InChI=1S/C7H14O2/c1-3-5-9-6-4-7(2)8/h3-6H2,1-2H3 |

| InChIKey | CTGMQDUXYKIIBU-UHFFFAOYSA-N |

| SMILES | CCCOCCC(C)=O |

Data sourced from ChEBI ebi.ac.uk

While specific experimental data for this compound is not widely published, the properties of structurally similar compounds, such as its isomers, can provide valuable insights.

Table 2: Properties of 4-Alkoxy-2-butanone Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|---|

| 4-isobutoxy-2-butanone | 31576-33-7 | C₈H₁₆O₂ | 144.21 | Not available |

| 4-sec-butoxy-2-butanone | 57545-63-8 | C₈H₁₆O₂ | 144.21 | Not available |

| 3-methyl-4-propoxy-2-butanone | 408338-20-5 | C₈H₁₆O₂ | 144.214 | 172-173 (at 680 mmHg) |

Data sourced from ChemicalBook chemicalbook.com, Santa Cruz Biotechnology scbt.com, and LookChem lookchem.com

Academic Significance of Ketones and Ethers in Synthetic and Mechanistic Studies

The ketone and ether functional groups are cornerstones of organic chemistry, each imparting distinct reactivity and physical properties to a molecule.

Ketones are characterized by a carbonyl group (C=O) bonded to two carbon atoms. ebi.ac.uk This group is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This inherent reactivity makes ketones versatile intermediates in a vast array of chemical transformations, including nucleophilic additions, alpha-functionalization, and condensation reactions like the aldol (B89426) condensation. mdpi.comsemanticscholar.org The study of ketones is fundamental to understanding reaction mechanisms and developing new synthetic methodologies.

Ethers , on the other hand, feature an oxygen atom connected to two alkyl or aryl groups. ebi.ac.uk They are generally less reactive than ketones and are often employed as solvents due to their chemical stability and ability to solvate cations. However, the ether linkage is not entirely inert and can participate in reactions such as cleavage with strong acids. In the context of functionalized molecules like this compound, the ether group can influence the molecule's conformation and the reactivity of neighboring functional groups through steric and electronic effects.

The combination of these two functional groups in one molecule opens up avenues for studying intramolecular interactions and for the development of selective transformations that target one group in the presence of the other.

Overview of Research Paradigms for Functionalized Aliphatic Compounds

The study of functionalized aliphatic compounds like this compound falls under several broad research paradigms in organic chemistry.

A primary area of investigation is the development of synthetic methods . The synthesis of this compound would likely proceed from its precursor, 4-hydroxy-2-butanone. The synthesis of 4-hydroxy-2-butanone itself is a topic of research, with methods including the aldol condensation of acetone (B3395972) and formaldehyde (B43269). semanticscholar.org The subsequent etherification of the hydroxyl group would be a standard Williamson ether synthesis or a related method.

Another significant research paradigm is the functionalization of C-H bonds . Recent advancements in this area allow for the direct modification of otherwise unreactive C-H bonds, offering more efficient synthetic routes to complex molecules. thieme-connect.com For a molecule like this compound, this could involve the selective functionalization of the aliphatic chain.

Mechanistic studies also form a crucial part of the research into functionalized compounds. Understanding the reaction pathways, intermediates, and transition states involved in the transformations of these molecules is essential for optimizing existing reactions and designing new ones. Computational studies often complement experimental work in this area. mdpi.com

Finally, the application of these compounds as building blocks in the synthesis of more complex targets, such as natural products or pharmaceuticals, is a major driver of research. The specific arrangement of functional groups in a molecule like this compound could make it a valuable synthon for such endeavors.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

89975-71-3 |

|---|---|

Molekularformel |

C7H14O2 |

Molekulargewicht |

130.18 g/mol |

IUPAC-Name |

4-propoxybutan-2-one |

InChI |

InChI=1S/C7H14O2/c1-3-5-9-6-4-7(2)8/h3-6H2,1-2H3 |

InChI-Schlüssel |

CTGMQDUXYKIIBU-UHFFFAOYSA-N |

SMILES |

CCCOCCC(=O)C |

Kanonische SMILES |

CCCOCCC(=O)C |

Herkunft des Produkts |

United States |

Chemical Reactivity and Reaction Mechanisms of 4 Propoxy 2 Butanone

Reactivity of the Ketone Functional Group

The carbonyl group in 4-Propoxy-2-butanone is a primary site of chemical reactivity. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The most characteristic reaction of aldehydes and ketones is nucleophilic addition. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. libretexts.org

Ketones, such as this compound, are generally less reactive towards nucleophiles than aldehydes. This reduced reactivity is attributed to two main factors: steric hindrance from the two alkyl groups attached to the carbonyl carbon, which impedes the approach of the nucleophile, and an electronic effect where the alkyl groups donate electron density, making the carbonyl carbon less electrophilic. doubtnut.comksu.edu.sa

Common nucleophilic addition reactions for this compound include reactions with metal hydrides and organometallic reagents.

| Reagent Type | Specific Reagent(s) | Product from this compound | Reaction Notes |

| Metal Hydrides | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 4-Propoxy-2-butanol | These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. ksu.edu.savaia.com |

| Organometallic | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohols | Addition of the organometallic's carbanion to the carbonyl carbon, followed by acidic workup, produces a tertiary alcohol. ksu.edu.sa |

| Amines | Primary Amines (RNH₂), Hydroxylamine (NH₂OH) | Imines, Oximes | These reactions involve nucleophilic addition followed by dehydration to form a C=N double bond. ksu.edu.sa |

Alpha-Carbon Reactivity and Enol/Enolate Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons) in this compound are acidic. A base can remove an α-proton to form a resonance-stabilized intermediate called an enolate ion. masterorganicchemistry.com The negative charge in the enolate is delocalized between the α-carbon and the carbonyl oxygen. ucsb.edu

The formation of the enolate is a key step in several important reactions:

Keto-Enol Tautomerism : In solution, ketones exist in equilibrium with their tautomeric enol form. This equilibrium, which proceeds through the enolate intermediate under basic conditions or via protonation of the carbonyl oxygen in acidic conditions, is fundamental to the reactivity at the α-carbon. masterorganicchemistry.comlibretexts.org

Aldol (B89426) Reactions : The enolate ion is a potent carbon nucleophile and can attack the electrophilic carbonyl carbon of another ketone molecule (a self-condensation) or a different carbonyl-containing molecule (a crossed condensation). ucsb.edulibretexts.org This reaction forms a new carbon-carbon bond.

Halogenation : Enolates react with halogens (Cl₂, Br₂, I₂) to form α-haloketones. ucsb.edu Under basic conditions, the reaction can be difficult to control, often leading to the replacement of all α-hydrogens, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. mnstate.edu

| Process | Condition | Intermediate | Key Reaction |

| Enolate Formation | Strong Base (e.g., LDA) or Weaker Base (e.g., NaOH, in equilibrium) | Enolate Anion | Reversible or irreversible deprotonation at the α-carbon (C1 or C3). masterorganicchemistry.comlibretexts.org |

| Keto-Enol Tautomerism | Acid or Base Catalysis | Enol or Enolate | Equilibrium between the ketone and its enol isomer. libretexts.org |

| α-Halogenation | Base and X₂ (X=Cl, Br, I) | Enolate Anion | Nucleophilic attack of the enolate on the halogen molecule. masterorganicchemistry.commnstate.edu |

| Aldol Addition | Base | Enolate Anion | Nucleophilic attack of the enolate on another carbonyl molecule. libretexts.org |

Reactivity of the Ether Functional Group

Ethers are characterized by their general lack of reactivity, which makes them useful as solvents in many chemical reactions. libretexts.org The C-O bonds are strong, and they are stable to most bases, nucleophiles, and reducing agents. The primary reaction of the ether group in this compound is cleavage under strongly acidic conditions.

Cleavage Mechanisms of the Propoxy Ether

The ether linkage can be broken by heating with strong mineral acids, most effectively hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The reaction mechanism depends on the structure of the alkyl groups attached to the ether oxygen.

For this compound, the ether linkage is between a primary carbon of the propyl group and a primary carbon of the butanone backbone. The cleavage reaction proceeds via an Sₙ2 mechanism. libretexts.org

Protonation : The ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol).

Nucleophilic Attack : The halide ion (Br⁻ or I⁻), a good nucleophile, then attacks one of the adjacent carbon atoms. In an Sₙ2 reaction, the nucleophile attacks the less sterically hindered carbon. libretexts.org In this case, attack would likely occur at the primary carbon of the n-propyl group.

The expected products of this cleavage are 1-halopropane (1-bromopropane or 1-iodopropane) and 4-hydroxy-2-butanone (B42824).

| Reagent | Mechanism | Products |

| HBr (conc.), heat | Sₙ2 | 1-Bromopropane and 4-Hydroxy-2-butanone |

| HI (conc.), heat | Sₙ2 | 1-Iodopropane and 4-Hydroxy-2-butanone |

Intramolecular and Intermolecular Reaction Mechanisms

The reactivity of this compound is dictated by the interplay between its ketone and ether functionalities. Intramolecularly, the flexible carbon chain allows for interactions between these groups, leading to cyclization and rearrangement processes. Intermolecularly, it can participate in reactions typical of ketones and ethers.

Cyclization and Rearrangement Processes

Intramolecular reactions are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting groups within the same molecule. libretexts.org For this compound, the most probable intramolecular reactions involve the carbonyl group and the hydrogens on the propoxy chain.

One significant potential intramolecular reaction is the Norrish-Yang cyclization . This photochemical reaction is a variant of the Norrish Type II process, which occurs in ketones possessing accessible γ-hydrogens. scispace.comwikipedia.org Upon photoexcitation, the carbonyl oxygen can abstract a hydrogen atom from the γ-position of the propoxy group via a six-membered transition state, forming a 1,4-biradical intermediate. scispace.com This biradical can then undergo cyclization to form a substituted cyclobutanol (B46151). In the case of this compound, this would lead to the formation of 1-methyl-2-propoxycyclobutanol.

Another possibility, by analogy to the reactions of β-alkoxy ketones, is the formation of five-membered heterocyclic compounds. iastate.edu While this compound is a γ-alkoxy ketone, similar principles of intramolecular cyclization could apply, potentially leading to substituted tetrahydrofuranol derivatives through alternative radical or acid-catalyzed pathways. For instance, acid-catalyzed intramolecular aldol-type reactions could theoretically lead to cyclic hemiacetals, which are in equilibrium with the open-chain form.

Rearrangement processes for this compound could be initiated photochemically. The 1,4-biradical formed during the Norrish Type II reaction is a key intermediate that can also lead to fragmentation products, which constitutes a rearrangement of the initial carbon skeleton. scispace.com

Radical and Photochemical Reactions

The photochemistry of ketones is a rich field, with several reaction pathways available to this compound upon absorption of UV light.

Norrish Type I Reaction : This reaction involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group. rsc.org For this compound, this would lead to the formation of an acyl radical and a propoxyethyl radical. These radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or disproportionation.

Norrish Type II Reaction : As mentioned earlier, this is a highly probable pathway for this compound due to the presence of γ-hydrogens on the propoxy group. scispace.comwikipedia.org The intramolecular 1,5-hydrogen abstraction leads to a 1,4-biradical. scispace.com This biradical has two primary fates:

Cyclization (Norrish-Yang reaction) : Formation of a cyclobutanol derivative. scispace.com

Fragmentation (Cleavage) : Cleavage of the β-carbon-carbon bond to yield an enol (which tautomerizes to acetone) and propene. wikipedia.org

The competition between these two pathways is influenced by factors such as the stability of the biradical and the reaction conditions.

Paternò-Büchi Reaction : This is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene to form an oxetane. nih.govyoutube.com While theoretically possible for this compound to react with an external alkene, intramolecular versions are also known. However, the synthetic utility of this reaction can be limited, and it often competes with other photochemical processes. rsc.org

Kinetic and Thermodynamic Investigations of Reactivity

Reaction Rate Determination and Rate-Limiting Steps

The rates of the reactions discussed above would depend on several factors, including temperature, solvent, and the presence of catalysts or initiators.

For thermal reactions , such as potential acid-catalyzed cyclizations, the rate would be dependent on the concentration of the reactants and the catalyst. The Arrhenius equation would describe the temperature dependence of the rate constant. The rate-limiting step in such a cyclization would likely be the formation of a key intermediate, such as a carbocation or an enol.

Below is a hypothetical data table illustrating potential kinetic parameters for the Norrish Type II reaction of this compound, based on typical values for similar ketones.

| Reaction Pathway | Hypothetical Rate Constant (k) at 298 K | Hypothetical Activation Energy (Ea) (kJ/mol) | Influencing Factors |

|---|---|---|---|

| Norrish-Yang Cyclization | Variable (depends on quantum yield) | Low (photochemical) | Solvent polarity, radical stability |

| Norrish Type II Fragmentation | Variable (competes with cyclization) | Low (photochemical) | Temperature, stability of resulting alkene and enol |

| Acid-Catalyzed Cyclization | k[this compound][H+] | 60 - 100 | Acid concentration, temperature |

Equilibrium Studies and Reaction Energetics

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG), which is related to the equilibrium constant (K_eq).

For cyclization reactions , the thermodynamics are influenced by a balance between enthalpy (ΔH) and entropy (ΔS). The formation of a stable, low-strain ring, such as a five- or six-membered ring, is generally enthalpically favorable. libretexts.org However, the conversion of an acyclic molecule into a cyclic one results in a loss of conformational freedom, which is entropically unfavorable. The equilibrium between the open-chain this compound and a potential cyclic hemiacetal would depend on the relative stability of these two forms. Studies on related hydroxy ketones have shown that the equilibrium can favor the open-chain form.

The Norrish-Yang cyclization to a cyclobutanol is often an irreversible process under the reaction conditions, meaning the product is thermodynamically stable relative to the biradical intermediate. However, the initial photochemical excitation is a highly endergonic process.

A hypothetical table of thermodynamic data for the intramolecular cyclization of this compound to a furanol derivative is presented below to illustrate these concepts.

| Reaction | Hypothetical ΔH° (kJ/mol) | Hypothetical ΔS° (J/mol·K) | Hypothetical K_eq at 298 K | Notes |

|---|---|---|---|---|

| Intramolecular Cyclization to Furanol | -15 | -50 | ~1.0 | Slightly enthalpically favored but entropically disfavored, leading to an equilibrium mixture. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 Propoxy 2 Butanone

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 4-propoxy-2-butanone can be achieved.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, particularly their proximity to the electronegative oxygen atoms of the ether and carbonyl groups.

The expected signals are as follows: a triplet for the terminal methyl protons (H-7) of the propoxy group, a singlet for the methyl protons (H-1) adjacent to the carbonyl group, and three triplets for the three methylene (B1212753) groups (H-3, H-5, and H-6). The proximity of H-3 to the carbonyl group and H-5 to the ether oxygen will cause them to appear further downfield compared to the H-6 methylene protons.

Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| H-1 | ~2.1 | Singlet | 3H |

| H-3 | ~2.7 | Triplet | 2H |

| H-5 | ~3.6 | Triplet | 2H |

| H-6 | ~1.6 | Sextet | 2H |

| H-7 | ~0.9 | Triplet | 3H |

Carbon-13 (¹³C) NMR and DEPT Analysis

The broadband decoupled ¹³C NMR spectrum of this compound is expected to show seven unique carbon signals. The most downfield signal will correspond to the carbonyl carbon (C-2) due to the strong deshielding effect of the double-bonded oxygen. The carbons adjacent to the ether oxygen (C-4 and C-5) will also be shifted downfield.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment will show positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons. Quaternary carbons, like the carbonyl carbon, will be absent in DEPT spectra. This allows for the definitive assignment of each carbon signal.

Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon | Chemical Shift (ppm, predicted) | DEPT-135 |

| C-1 | ~30 | Positive |

| C-2 | ~208 | Absent |

| C-3 | ~45 | Negative |

| C-4 | ~68 | Negative |

| C-5 | ~72 | Negative |

| C-6 | ~23 | Negative |

| C-7 | ~11 | Positive |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY is expected to show correlations between the protons of adjacent methylene groups in the propoxy chain (H-5 with H-6, and H-6 with H-7) and between the methylene groups of the butanone backbone (H-3 with H-4, although H-4 has no protons, the principle applies to adjacent coupled protons). e-bookshelf.de

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). columbia.edu Each protonated carbon in the ¹³C spectrum will show a cross-peak with the signal of the proton(s) attached to it. For example, the carbon signal at ~30 ppm (C-1) would correlate with the proton signal at ~2.1 ppm (H-1). columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons and connecting different spin systems. Key expected HMBC correlations for this compound include:

The protons at H-1 (~2.1 ppm) will show a correlation to the carbonyl carbon C-2 (~208 ppm) and C-3 (~45 ppm).

The protons at H-3 (~2.7 ppm) will show correlations to C-1, C-2, and C-4.

The protons of the propoxy group will show correlations that confirm the ether linkage. For instance, the H-5 protons will correlate with C-4 and C-6.

Vibrational Spectroscopy for Conformational and Bonding Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone functional group. The ether linkage will also produce a characteristic C-O stretching band.

Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, approximate) | Intensity |

| C=O (Ketone) | Stretch | 1715 | Strong |

| C-O (Ether) | Stretch | 1100 | Strong |

| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong |

| C-H (sp³) | Bend | 1375-1470 | Medium |

The spectrum of 2-butanone (B6335102), a similar ketone, shows a strong C=O band at 1715 cm⁻¹. libretexts.org The presence of the ether group in this compound is not expected to significantly shift this value.

Raman Spectroscopy Applications

Raman spectroscopy complements FT-IR by providing information on molecular vibrations. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, the C=O stretch is also observable in the Raman spectrum, typically in a similar region as the FT-IR absorption. The C-C backbone and C-H stretching and bending vibrations will also give rise to signals in the Raman spectrum. The symmetric C-O-C stretch of the ether group may be more prominent in the Raman spectrum compared to its antisymmetric counterpart in the FT-IR spectrum.

Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹, approximate) |

| C=O (Ketone) | Stretch | ~1715 |

| C-O-C (Ether) | Symmetric Stretch | ~900 |

| C-C | Stretch | 800-1200 |

| C-H (sp³) | Stretch | 2850-3000 |

Mass Spectrometry (MS) Techniques in Structural Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. britannica.com

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent extensive fragmentation. britannica.com The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would include alpha-cleavage adjacent to the carbonyl group and cleavage of the C-O bond in the ether linkage. While specific EI data for this compound is not widely published, the spectrum of the related compound, 4-sec-butoxy-2-butanone, shows characteristic peaks that can be used for analogy. nih.gov

Table 1: Predicted Major EI-MS Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragment Structure |

|---|---|---|

| 130 | Molecular Ion [M]•+ | [CH₃COCH₂CH₂OCH₂CH₂CH₃]•+ |

| 87 | Alpha-cleavage | [CH₂CH₂OCH₂CH₂CH₃]+ |

| 71 | Cleavage at ether C-O bond | [CH₃COCH₂CH₂]+ |

| 59 | Propoxy ion | [OCH₂CH₂CH₃]+ |

Chemical Ionization (CI) is a softer ionization method that results in less fragmentation and typically shows a prominent protonated molecular ion, [M+H]⁺. mdpi.com This technique is particularly useful for confirming the molecular weight of the analyte. In the case of this compound (MW = 130.19 g/mol ), CI-MS would be expected to produce a strong signal at m/z 131, confirming the molecular mass with minimal structural fragmentation. This method is advantageous when the molecular ion is weak or absent in the EI spectrum. mdpi.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places), which allows for the unambiguous determination of a molecule's elemental formula. britannica.com While nominal mass spectrometry might identify a compound as having a mass of 130, HRMS can distinguish it from other compounds with the same nominal mass. For this compound, the exact mass provides definitive confirmation of its elemental composition.

Table 2: Exact Mass Comparison of Isobaric Compounds

| Compound Name | Molecular Formula | Nominal Mass (u) | Exact Mass (u) |

|---|---|---|---|

| This compound | C₇H₁₄O₂ | 130 | 130.09938 |

| Cycloheptylglycolic acid | C₉H₁₄O₃ | 170 | Not Isobaric |

Note: The table illustrates the principle of exact mass. Finding true, stable isobars for C₇H₁₄O₂ is illustrative of the specificity of HRMS.

This precision allows HRMS to differentiate between formulas that are otherwise indistinguishable, making it a powerful tool for identifying unknown compounds and confirming the identity of synthesized molecules. youtube.com

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to determine the structure of a specific ion. nih.gov In an MS/MS experiment, a precursor ion of interest (e.g., the molecular ion or a primary fragment) is selected in the first mass analyzer, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. researchgate.net

Electronic Spectroscopy (UV-Vis) and Related Optical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The chromophore in this compound is the carbonyl (C=O) group. Saturated ketones and aldehydes typically exhibit a weak absorption band in the 270–300 nm region. masterorganicchemistry.com This absorption arises from a symmetry-forbidden n → π* (an electron from a non-bonding n orbital is promoted to an antibonding π* orbital). masterorganicchemistry.com

While conjugated systems can shift absorbance to longer wavelengths, the isolated carbonyl group in this compound means its spectrum would be similar to that of a simple ketone like acetone (B3395972). masterorganicchemistry.com Studies on related β-alkoxy-α,β-unsaturated ketone systems show absorbance maxima in the range of 274-285 nm, which is consistent with this type of electronic transition. arkat-usa.org

Table 3: Expected UV-Vis Absorption for this compound

| Compound | Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|---|

| Acetone | C=O | n → π* | ~275 | Weak (~15 L mol⁻¹ cm⁻¹) |

Computational Chemistry and Theoretical Studies of 4 Propoxy 2 Butanone

Prediction of Reactivity Descriptors and Reaction Pathways

Fukui Functions and Local Reactivity Indices

Fukui functions are a key concept in Density Functional Theory (DFT) that describe how the electron density of a molecule changes with the addition or removal of an electron. researchgate.netfaccts.de These functions help in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks. The local reactivity indices derived from Fukui functions, such as local softness and electrophilicity indices, provide a quantitative measure of this reactivity at specific atomic sites. scholarsresearchlibrary.com

For 4-propoxy-2-butanone, the calculation of Fukui functions would pinpoint the atoms most susceptible to chemical reactions. The carbonyl carbon (C2) is expected to be a primary electrophilic site, susceptible to nucleophilic attack, while the carbonyl oxygen and the ether oxygen would be potential nucleophilic sites. The Fukui function, f(r), can be calculated for an electrophilic attack (f+(r)), a nucleophilic attack (f-(r)), and a radical attack (f0(r)). faccts.de

Table 1: Hypothetical Fukui Function Indices for Selected Atoms in this compound

| Atom | f+(r) (Electrophilic Attack) | f-(r) (Nucleophilic Attack) | f0(r) (Radical Attack) |

| O (carbonyl) | 0.05 | 0.25 | 0.15 |

| C (carbonyl) | 0.30 | 0.10 | 0.20 |

| O (ether) | 0.08 | 0.20 | 0.14 |

| C (alpha to ether O) | 0.12 | 0.05 | 0.08 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data for this compound was not found.

Transition State Modeling and Activation Energy Calculations

Transition state theory is a fundamental concept in chemical kinetics that describes the energy barrier, or activation energy, that must be overcome for a reaction to occur. dtic.mil Computational modeling of transition states allows for the determination of the geometry of the transition state structure and the calculation of the activation energy, providing crucial insights into reaction mechanisms and rates. dlr.de

For this compound, transition state modeling could be applied to various reactions, such as its reduction, oxidation, or enolate formation. For instance, in a nucleophilic addition to the carbonyl group, the transition state would involve the approaching nucleophile and the changing geometry of the ketone. The activation energy for such a reaction can be calculated as the difference in energy between the transition state and the reactants.

The computational process involves locating the transition state structure on the potential energy surface, which is a saddle point with one imaginary frequency corresponding to the reaction coordinate. Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) are often employed for this purpose. While specific activation energies for reactions involving this compound are not documented in the available literature, studies on similar ketones provide a framework for how such calculations would be performed. dlr.de

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |

| Nucleophilic addition of hydride | DFT (B3LYP) | 6-31G(d,p) | 50 |

| Enolate formation with a base | MP2 | aug-cc-pVTZ | 75 |

| Baeyer-Villiger oxidation | CCSD(T) | cc-pVQZ | 120 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data for this compound was not found.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. acs.orgbyu.edu By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the preferred shapes (conformers) of a molecule and how it interacts with other molecules, such as solvents or other reactants. rsc.org

For this compound, MD simulations can be used to understand its flexibility due to the rotatable bonds in the propoxy chain and the ethyl group. The simulations would reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding its physical properties and how it fits into the active sites of enzymes or receptors.

Furthermore, MD simulations can model the behavior of this compound in different environments, such as in aqueous solution or in a non-polar solvent. These simulations can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in this compound, providing insights into solvation and solubility. acs.org Although specific MD studies on this compound are not present in the searched literature, the methodology is widely applied to study similar organic molecules. byu.eduaps.org

Chemistry of Derivatives and Analogues of 4 Propoxy 2 Butanone

Design and Synthesis of Structurally Modified Derivatives

The synthesis of derivatives of 4-propoxy-2-butanone, a type of β-alkoxy ketone, can be achieved through various established and innovative organic chemistry methodologies. thieme-connect.com A particularly effective approach is the one-pot, three-component reaction involving an aldehyde, a ketone, and an alcohol, often catalyzed by an organocatalyst like L-proline. thieme-connect.comthieme-connect.com Another powerful method involves the Mukaiyama aldol-type reaction, where a silyl (B83357) enol ether reacts with an acetal (B89532) in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄). thieme-connect.comoup.com These methods offer the flexibility to systematically alter each component of the target molecule.

The propoxy group in this compound can be readily exchanged for other alkoxy moieties by selecting the corresponding alcohol during synthesis. For instance, using methanol (B129727) or isopropanol (B130326) in a one-pot synthesis with acetone (B3395972) and formaldehyde (B43269) would yield 4-methoxy-2-butanone or 4-isopropoxy-2-butanone, respectively. thieme-connect.comthieme-connect.com This allows for the fine-tuning of properties such as polarity and steric bulk.

Table 1: Analogues of this compound with Varied Alkoxy Groups

| Compound Name | Structure | Starting Alcohol |

|---|---|---|

| 4-Methoxy-2-butanone | CH₃OCH₂CH₂C(O)CH₃ | Methanol |

| 4-Ethoxy-2-butanone | CH₃CH₂OCH₂CH₂C(O)CH₃ | Ethanol |

| This compound | CH₃CH₂CH₂OCH₂CH₂C(O)CH₃ | 1-Propanol |

| 4-Isopropoxy-2-butanone | (CH₃)₂CHOCH₂CH₂C(O)CH₃ | 2-Propanol (Isopropanol) |

Altering the butanone backbone of the molecule introduces another layer of structural diversity. This can be accomplished by substituting the starting ketone or aldehyde in multicomponent reactions. thieme-connect.com For example, using propanal instead of formaldehyde would lead to a derivative with a methyl group at the C3 position. Similarly, replacing acetone with a larger methyl ketone like 2-pentanone would extend the carbon chain adjacent to the carbonyl group. Research into related β-alkoxyvinyl ketones also shows pathways for introducing substituents at various positions on the carbon chain. rsc.org

Table 2: Analogues with Modified Carbon Skeletons

| Compound Name | Structure | Modification from Parent |

|---|---|---|

| 4-Propoxy-2-pentanone | CH₃CH₂CH₂OCH₂CH₂C(O)CH₂CH₃ | Ethyl group replaces methyl at C1 |

| 3-Methyl-4-propoxy-2-butanone | CH₃CH₂CH₂OCH(CH₃)CH₂C(O)CH₃ | Methyl group added at C3 |

The introduction of other functional groups onto the molecular framework can dramatically alter the chemical nature of the derivatives. Methods for synthesizing related compounds suggest that functional groups such as halogens, cyano groups, or aromatic rings can be incorporated. nih.govyu.edu.jo For example, reactions involving β-alkoxyvinyl polyfluoroalkyl ketones demonstrate the synthesis of analogues containing fluorine atoms, which significantly impact the electronic properties of the molecule. rsc.org The synthesis of α,β-unsaturated α'-alkoxy ketones from allenes also presents a pathway to introduce unsaturation and an alkoxy group on the α-carbon. nih.gov

Table 3: Derivatives with Additional Functional Groups

| Compound Name | Structure | Incorporated Functional Group |

|---|---|---|

| 1,1,1-Trifluoro-4-propoxy-2-butanone | CH₃CH₂CH₂OCH₂CH₂C(O)CF₃ | Trifluoromethyl group |

| 3-Cyano-4-propoxy-2-butanone | CH₃CH₂CH₂OCH(CN)CH₂C(O)CH₃ | Cyano group |

Structure-Reactivity Relationships in Analogues

The reactivity of this compound and its analogues, particularly at the electrophilic carbonyl carbon, is governed by a combination of electronic and steric factors. libretexts.orgsketchy.com Nucleophilic addition is a characteristic reaction for ketones, and its efficiency is highly sensitive to the molecular structure. doubtnut.com

The carbonyl group (C=O) is inherently polar, with a partial positive charge on the carbon and a partial negative charge on the more electronegative oxygen. doubtnut.com Substituents on the molecule can either enhance or diminish this polarity, thereby affecting the reactivity of the carbonyl carbon towards nucleophiles.

Inductive Effect : Alkyl groups, including the propoxy group, are electron-donating through the inductive effect (+I). doubtnut.combyjus.com This effect pushes electron density towards the carbonyl carbon, slightly reducing its partial positive charge and thus making it less electrophilic and less reactive towards nucleophiles. sketchy.com Varying the alkoxy group from methoxy (B1213986) to butoxy results in a minor increase in the inductive effect, leading to a subtle decrease in reactivity. Conversely, incorporating electron-withdrawing groups, such as a trifluoromethyl group, via the inductive effect (-I) would withdraw electron density, increase the electrophilicity of the carbonyl carbon, and enhance reactivity. libretexts.org

Resonance Effect : While the primary electronic influence of the alkoxy group in a β-alkoxy ketone is inductive, resonance effects become significant when conjugation is possible. lumenlearning.com In a derivative like 4-propoxy-3-penten-2-one, the alkoxy group can donate its lone pair electrons through resonance, which can influence the electron density across the conjugated system. Generally, resonance effects are more powerful than inductive effects when they are in opposition. lumenlearning.commsu.edu

Table 4: Predicted Electronic Effects and Relative Reactivity

| Derivative Example | Dominant Electronic Effect of Substituent | Predicted Carbonyl Electrophilicity | Predicted Reactivity towards Nucleophiles |

|---|---|---|---|

| 4-Methoxy-2-butanone | +I (less than propoxy) | Higher | Higher |

| This compound | +I (baseline) | Baseline | Baseline |

| 1,1,1-Trifluoro-4-propoxy-2-butanone | -I (strong) | Much Higher | Much Higher |

Steric Hindrance : The rate of nucleophilic attack is also highly dependent on the steric environment around the carbonyl carbon. libretexts.orgreddit.com Bulky groups can physically block the approach of a nucleophile, slowing down the reaction. doubtnut.combyjus.com In the context of this compound analogues, increasing the size of the alkoxy group (e.g., from methoxy to isopropoxy) or adding substituents to the carbon skeleton near the carbonyl group increases steric hindrance and decreases reactivity. thieme-connect.comthieme-connect.com

Conformational Effects : The flexible single bonds in the butanone and alkoxy chains allow the molecule to adopt various three-dimensional arrangements or conformations. researchgate.net Certain conformations may be more energetically favorable for a reaction to occur. github.io For example, the relative orientation of the alkoxy group and the carbonyl group can be influenced by non-covalent interactions, which in turn can direct the stereochemical outcome of reactions, such as reductions, leading to specific diol products. cam.ac.ukutah.edu The analysis of these conformational preferences is crucial for understanding and predicting the stereoselectivity of reactions involving these derivatives.

Table 5: Compound Names Mentioned in Article

| Compound Name |

|---|

| 1,1,1-Trifluoro-4-propoxy-2-butanone |

| 2-Pentanone |

| 3-Cyano-4-propoxy-2-butanone |

| 3-Methyl-4-propoxy-2-butanone |

| 4-(4-Hydroxyphenyl)-2-butanone |

| 4-Butoxy-2-butanone |

| 4-Ethoxy-2-butanone |

| 4-Isopropoxy-2-butanone |

| 4-Methoxy-2-butanone |

| This compound |

| 4-Propoxy-2-pentanone |

| 4-Propoxy-3-penten-2-one |

| Acetone |

| Formaldehyde |

| Propanal |

Stereochemical Aspects and Chiral Derivatization of this compound

The presence of a carbonyl group and adjacent stereogenic centers in derivatives of this compound introduces significant stereochemical complexity. The control of stereochemistry during the synthesis of its analogues is crucial for applications where specific three-dimensional arrangements of atoms are required. This section explores the enantioselective synthesis of chiral analogues and the diastereoselective reactions involving this β-alkoxy ketone scaffold.

Enantioselective Synthesis of Chiral Analogues

The creation of chiral analogues of this compound, where a stereocenter is introduced, can be achieved through several modern asymmetric synthesis strategies. These methods aim to produce a single enantiomer in excess, a critical requirement for the synthesis of enantiomerically pure compounds. Key approaches include the asymmetric reduction of a prochiral precursor and the asymmetric alkylation of a corresponding enolate.

Asymmetric Reduction:

A common strategy to obtain chiral molecules is the enantioselective reduction of a prochiral ketone. researchgate.net For analogues of this compound, this would typically involve the reduction of a precursor like 4-propoxy-2,3-butanedione or a related α-substituted ketone. Biocatalysis offers a powerful tool for such transformations. For instance, the asymmetric reduction of the related compound 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol has been achieved with absolute stereochemical selectivity (100% enantiomeric excess) using a newly isolated strain of Pichia jadinii. msu.edunih.gov This enzymatic approach highlights the potential for producing highly enantioenriched precursors that can then be converted to chiral this compound analogues. Carbonyl reductases have also been successfully employed for the asymmetric bioreduction of 4-hydroxy-2-butanone, yielding both (R)- and (S)-1,3-butanediol with excellent enantioselectivity. nih.gov

Another powerful method is catalytic asymmetric transfer hydrogenation (ATH). nih.gov This technique uses a chiral catalyst, often a transition metal complex with a chiral ligand, to transfer hydrogen from a source like isopropanol or formic acid to the ketone. researchgate.netnih.gov For β-alkoxy ketones, ruthenium complexes with chiral diamine ligands have proven effective. nih.gov

Interactive Data Table: Enantioselective Synthesis Methods for Analogues

| Method | Substrate Type | Catalyst/Reagent | Key Features | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Biocatalytic Reduction | Prochiral α- or β-dicarbonyl precursors | Carbonyl Reductases (e.g., from Pichia jadinii) | High selectivity, mild conditions, environmentally benign. | >99% |

| Asymmetric Transfer Hydrogenation (ATH) | Prochiral ketones | Ru-complexes with chiral diamine ligands | Effective for a broad range of ketones, uses readily available hydrogen sources. | Up to 99% |

| Asymmetric Allylic Alkylation | Acyclic α-alkoxy ketone enolates | Iridium or Rhodium complexes with chiral phosphine (B1218219) ligands | Creates vicinal stereocenters with high control. | >90% |

| Phase-Transfer Catalysis | Racemic α-bromo ketones | Chiral quaternary ammonium (B1175870) salt | Allows for dynamic kinetic resolution to favor one enantiomer. | Up to 95% |

Asymmetric Alkylation:

Creating a chiral center at the α-position (C3) of the butanone backbone can be achieved via asymmetric alkylation of the corresponding enolate. The challenge lies in controlling the facial selectivity of the enolate's reaction with an electrophile. For acyclic α-alkoxy ketones, iridium- and rhodium-catalyzed enantioselective allylic alkylations have been developed. nih.govosti.govacs.org These reactions often utilize a chiral phosphine ligand to create a chiral environment around the metal center, which then directs the approach of the electrophile to one face of the enolate. For example, rhodium-catalyzed allylic alkylation of acyclic α-alkoxy aryl ketones has shown high enantioselectivity. osti.gov Similarly, a dual system with a copper(I) enolate and an iridium catalyst has been used for the diastereo- and enantioselective allylation of acyclic α-alkoxy ketones. osti.gov

Diastereoselective Reactions

When this compound or its derivatives already possess a stereocenter, subsequent reactions can be influenced by this existing chirality, leading to the preferential formation of one diastereomer over another. Aldol (B89426) reactions are a prime example where the stereochemistry of the starting ketone directs the formation of new stereocenters.

A study on the titanium-mediated aldol reaction of (S)-4-benzyloxy-3-methyl-2-butanone, a close analogue of a chiral derivative of this compound, demonstrates excellent substrate control. wiley-vch.deresearchgate.net When the titanium enolate of this chiral ketone reacts with various aldehydes, it produces the corresponding syn-aldol products with high diastereoselectivity. wiley-vch.de The presence of a second equivalent of the Lewis acid (TiCl₄) was found to be crucial for achieving high levels of 2,5-syn asymmetric induction. wiley-vch.deresearchgate.net This control is attributed to the formation of a rigid, chelated Zimmerman-Traxler-like transition state.

The reaction's high diastereoselectivity holds for a wide range of achiral and chiral aldehydes, making it a valuable method for natural product synthesis. wiley-vch.de For instance, the reaction with both (R)- and (S)-lactaldehyde derivatives proceeds with high levels of 1,4-syn induction, showcasing the powerful directing effect of the chiral ketone enolate. wiley-vch.deresearchgate.net

Interactive Data Table: Diastereoselective Aldol Reaction of a Chiral 4-Alkoxy-2-butanone Analogue

| Chiral Ketone Analogue | Aldehyde Reactant | Major Product Diastereomer | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|---|

| (S)-4-(Benzyloxy)-3-methyl-2-butanone | Isobutyraldehyde | 2,5-syn | 96:4 | 85% |

| (S)-4-(Benzyloxy)-3-methyl-2-butanone | Benzaldehyde | 2,5-syn | 93:7 | 91% |

| (S)-4-(Benzyloxy)-3-methyl-2-butanone | (R)-O-Benzyllactaldehyde | 1,4-syn, 2,5-syn | 94:6 | 82% |

| (S)-4-(Benzyloxy)-3-methyl-2-butanone | (S)-O-Benzyllactaldehyde | 1,4-anti, 2,5-syn | 92:8 | 78% |

Data derived from studies on (S)-4-(benzyloxy)-3-methyl-2-butanone, a structural analogue. wiley-vch.de

This substrate-controlled approach demonstrates how an existing stereocenter in a 4-alkoxy-2-butanone framework can effectively guide the stereochemical outcome of subsequent bond-forming reactions, allowing for the construction of complex molecules with multiple, well-defined stereocenters.

The chemical compound this compound (PubChem CID: 537793) is a ketone with a propoxy group at the 4-position of the butanone chain. Despite its defined chemical structure, comprehensive and detailed information regarding its specific applications in various fields, such as its role as a chemical intermediate in organic synthesis, its use in polymer science and solvation chemistry, or its contribution to flavor and fragrance chemistry, is not extensively documented in publicly accessible scientific literature or industrial reports.

While other butanone derivatives, such as 4-(4-Methoxyphenyl)-2-butanone (p-Anisylacetone) or 4-Hydroxy-2-butanone, are well-known for their diverse applications in these areas, specific research findings and detailed data tables pertaining solely to this compound for the outlined applications are limited in the public domain.

Therefore, a thorough and informative article focusing exclusively on the applications of this compound, with detailed research findings and data tables for each specified section and subsection, cannot be generated based on currently available public information. The existing literature primarily discusses the general class of ketones or structurally similar compounds with different substituents, rather than providing specific insights into the unique industrial or research applications of this compound.

Applications of 4 Propoxy 2 Butanone in Chemical and Materials Science

Contribution to Flavor and Fragrance Chemistry (Non-Pharmacological Context)

As a Volatile Organic Compound in Fermentation Processes

4-Propoxy-2-butanone has been identified as a volatile organic compound (VOC) detected in the aroma profile of certain fermented products, such as durian. [27, previous search] The presence of such compounds contributes to the complex sensory characteristics of fermented foods and beverages. While its specific application in fermentation processes (e.g., as an additive or a marker) is not extensively documented, its detection suggests that it can be a natural byproduct or component within biological fermentation systems. [27, previous search] Other ketones, like 2-butanone (B6335102) (methyl ethyl ketone, MEK), are well-known volatile flavor compounds found in fermented products such as kefir, where their concentrations can be monitored during the fermentation process. tandfonline.com The presence of ketone and ether functionalities in this compound could contribute to its volatility and interaction with other compounds in such complex biological matrices.

Role in Aromatic Compound Synthesis

Specific detailed research findings on the direct role of this compound in aromatic compound synthesis are limited in the available literature. However, ketones, as a class of organic compounds, are versatile building blocks in organic synthesis, including the formation of aromatic and heteroaromatic systems. For instance, related butanone derivatives, such as 4,4-dimethoxy-2-butanone, have been explored as 1,3-dielectrophilic building blocks for the synthesis of various aromatic and heteroaromatic compounds. [18, previous search] The carbonyl group in this compound could potentially participate in condensation reactions, cyclizations, or other transformations that lead to aromatic structures, depending on the specific reaction conditions and reagents employed. The ether linkage might also influence its reactivity or selectivity in such synthetic pathways.

Potential in Catalysis and Reaction Media

As a Ligand Component in Metal Complexes

The molecular structure of this compound, possessing both a carbonyl oxygen and an ether oxygen, presents potential donor sites for coordination with metal ions. In coordination chemistry, ligands are molecules or ions that bind to a central metal atom, forming a metal complex. libretexts.org Both ketone and ether functionalities are known to act as donor ligands, forming complexes with various transition metals. [22, previous search; 26, previous search] The carbonyl oxygen, with its lone pairs of electrons, can readily coordinate to Lewis acidic metal centers. Similarly, the oxygen atom within the propoxy ether linkage could also potentially act as a donor, particularly in chelating arrangements if sterically favorable. While direct examples of this compound serving as a ligand are not widely reported, its structural features suggest its potential for development in this area, particularly for designing novel metal complexes with specific catalytic or material properties.

As a Solvent or Co-solvent in Industrial Processes

Given its chemical structure as a ketone with an ether group, this compound holds potential as a solvent or co-solvent in various industrial processes. Ketones, such as 2-butanone (methyl ethyl ketone, MEK), are widely utilized as industrial solvents due to their excellent solvency for a broad range of substances, including resins, gums, and cellulose (B213188) derivatives. wikipedia.orgdouwin-chem.cominchem.org They are also valued for their moderate evaporation rates and ability to dissolve both polar and non-polar compounds. wikipedia.org The incorporation of a propoxy group in this compound could modify its physical properties, such as boiling point, viscosity, and solubility parameters, potentially offering a unique solvency profile compared to simpler ketones. This could make it suitable for specific applications where a tailored solvent environment is required, such as in coatings, adhesives, or as a reaction medium where its dual functionality (ketone and ether) might offer enhanced performance.

Future Research Directions and Unexplored Avenues for 4 Propoxy 2 Butanone

Development of Novel and Efficient Synthetic Routes

The synthesis of 4-Propoxy-2-butanone, while conceptually achievable through standard organic reactions, warrants the development of novel and more efficient routes. Current synthetic approaches for related butanone derivatives often involve multi-step processes or utilize reagents that may not align with principles of green chemistry uni-goettingen.de. Future research could focus on:

Atom-Economical Syntheses: Exploring reactions that maximize the incorporation of all reactant atoms into the final product, minimizing waste. This might involve catalytic processes, such as the direct coupling of precursors or rearrangements.

Sustainable Methodologies: Investigating the use of renewable feedstocks, benign solvents, and less hazardous reagents. For instance, exploring biocatalytic routes or photocatalytic transformations could offer environmentally friendly alternatives.

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for predicting its reactivity, optimizing reaction conditions, and designing new transformations. Given its ketone and ether functionalities, the compound could participate in a variety of reactions, including:

Reactions at the Ketone Moiety: Investigating the mechanisms of nucleophilic additions (e.g., Grignard, Wittig), aldol (B89426) condensations, and various reduction reactions. Understanding the regioselectivity and stereoselectivity of these transformations would be paramount.

Reactions Involving the Ether Linkage: Studying the stability of the propoxy ether under different conditions (acidic, basic, oxidative, reductive) and exploring controlled ether cleavage or rearrangement reactions.

Catalytic Transformations: Delving into the mechanistic pathways of reactions catalyzed by transition metals, organocatalysts, or enzymes, focusing on how the propoxy group influences catalytic activity and selectivity. This would involve detailed kinetic studies, isotopic labeling experiments, and intermediate characterization.

Advancements in Spectroscopic and Computational Characterization

Precise and comprehensive characterization is fundamental for any chemical compound. For this compound, future research should leverage advanced spectroscopic and computational techniques to gain deeper insights into its structure, dynamics, and properties.

High-Resolution Spectroscopic Analysis: Obtaining and analyzing high-resolution NMR (1D and 2D), mass spectrometry (HRMS), infrared (IR), and Raman spectra. This data would serve as a definitive fingerprint for the compound and its derivatives. While general spectroscopic data for ketones and ethers exist, specific detailed analyses for this compound would be invaluable.

Computational Chemistry: Employing quantum chemical calculations (e.g., Density Functional Theory, DFT) to predict molecular geometries, electronic properties, vibrational frequencies, and NMR chemical shifts. These computational predictions can complement experimental data, aid in spectral assignments, and provide insights into reactivity and conformational preferences.

Development of Comprehensive Databases: Contributing to and utilizing robust spectral and property databases for this compound and its derivatives, facilitating easier identification and characterization in future studies.

Exploration of New Applications in Emerging Chemical Technologies

The unique combination of a ketone and an aliphatic ether within this compound suggests potential for diverse applications, which remain largely unexplored. Future research could investigate its utility in:

Specialty Chemicals and Intermediates: Evaluating its potential as a versatile building block for synthesizing more complex molecules, including pharmaceuticals, agrochemicals, or fine chemicals. Its ketone group allows for further functionalization, while the ether linkage provides a stable, yet potentially cleavable, handle.

Solvent and Formulation Applications: Assessing its properties as a solvent for various chemical processes, given that other butanone derivatives are known solvents. Its specific polarity and boiling point could make it suitable for particular extractions, reactions, or formulations in coatings, inks, or adhesives.

Materials Science: Exploring its incorporation into polymeric materials, either as a monomer or a modifying agent, to impart specific properties such such as flexibility, solvent resistance, or adhesion. The ketone group could also serve as a site for cross-linking or further polymerization.

Integration into Supramolecular Chemistry and Nanomaterials Research

The molecular architecture of this compound, with its oxygen-containing functionalities, offers opportunities for its integration into supramolecular assemblies and nanomaterials. This area represents a highly interdisciplinary and largely untapped avenue.

Host-Guest Chemistry: Investigating its ability to act as a guest molecule or to be incorporated into host structures, leveraging its polarity and hydrogen-bonding capabilities (through the ketone oxygen) for specific recognition and binding.

Self-Assembly and Coordination Chemistry: Exploring its potential as a ligand for metal ions or as a component in self-assembling systems, leading to the formation of ordered supramolecular architectures or coordination polymers. The ketone oxygen could serve as a coordination site.

Functional Nanomaterials: Utilizing this compound as a precursor or template in the synthesis of novel nanomaterials with tailored properties. For example, it could be involved in the formation of porous materials, nanoparticles, or thin films, where its structure could influence morphology or surface chemistry.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Propoxy-2-butanone to minimize steric hindrance from the propoxy group?

- Methodological Approach : Use fractional factorial experimental design to systematically vary reaction parameters such as propyl chain length, reaction time (e.g., 6–24 hours), and solvent polarity (e.g., THF vs. DCM). Monitor intermediates via GC-MS to identify optimal conditions. Compare steric effects with analogs like 4-Hydroxy-2-butanone (C₄H₈O₂) using molecular modeling tools .

Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Methodological Approach :

- 1H/13C NMR : Identify propoxy (-OCH₂CH₂CH₃) and ketone (C=O) groups. Reference chemical shifts from similar compounds (e.g., 4-Hydroxy-2-butanone: δ 2.1 ppm for ketone, δ 3.6 ppm for hydroxy group) .

- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and ether C-O stretch (~1100 cm⁻¹).

- Mass Spectrometry : Verify molecular ion (e.g., [M+H]+ for C₇H₁₂O₂ at m/z 128.1) .

Q. How does this compound’s stability vary under acidic, basic, or oxidative conditions?

- Methodological Approach :

- Hydrolytic Stability : Incubate in 0.1M HCl/NaOH at 25°C and 50°C. Monitor degradation via HPLC at 210 nm.

- Oxidative Stability : Expose to H₂O₂ (3–30%) and track ketone oxidation products (e.g., carboxylic acids) using FTIR .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic additions to this compound?

- Methodological Approach :

- Use DFT calculations (e.g., Gaussian) to model transition states for nucleophilic attack at C-2 vs. C-4. Compare with experimental kinetics (e.g., Grignard reactions).

- Reference steric/electronic effects from the propoxy group, analogous to studies on 4-Methoxy-2-butanone .

Q. How can contradictory data on this compound’s reactivity in cross-coupling reactions be resolved?

- Methodological Approach :

- Conduct meta-analysis of literature (e.g., Reaxys/SciFinder) to identify variables like catalyst loading (Pd 0.5–5 mol%) or solvent (DMF vs. toluene).

- Replicate experiments under controlled conditions, prioritizing studies with full spectral data .

Q. What computational strategies predict the electronic effects of substituents on this compound’s ketone group?

- Methodological Approach :

- Perform QSPR modeling using descriptors like Hammett σ values for substituents. Validate with experimental dipole moments (e.g., 4-Phenyl-2-butanone: μ = 2.8 D) .

- Compare HOMO-LUMO gaps with analogs (e.g., 4-Hydroxy-2-butanone) to assess electron-withdrawing/donating effects .

Data Analysis & Validation

Q. How should researchers validate the purity of this compound when commercial standards are unavailable?

- Methodological Approach :

- Use orthogonal methods: Combustion analysis (%C/%H) vs. LC-MS purity.

- Cross-reference melting points/spectra with structurally similar compounds (e.g., 4-Phenyl-2-butanone, CAS 2550-26-7) .

Q. What protocols ensure reproducibility in kinetic studies of this compound’s reactions?

- Methodological Approach :

- Standardize substrate concentration (0.1–1.0M) and temperature (±0.1°C).

- Use internal standards (e.g., deuterated analogs) for NMR quantification .

Safety & Handling

Q. What safety protocols are critical for handling this compound in catalytic studies?

- Methodological Approach :

- Follow OSHA guidelines for ketone handling: Use fume hoods, nitrile gloves, and explosion-proof equipment.

- Review SDS for 4-Phenyl-2-butanone (e.g., CAS 2550-26-7: H226 flammability) as a proxy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.